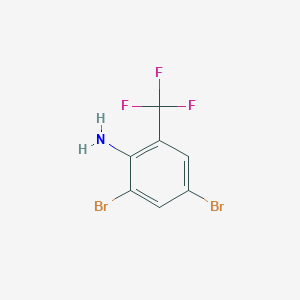
2,4-Dibromo-6-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines involves key steps such as metalation, which is the exchange of a hydrogen atom with a metal atom, often lithium. This process can be influenced by the protective group on the nitrogen atom, which can lead to different site selectivity for the metalation reaction. For example, N-tert-Butoxycarbonyl-protected anilines can undergo metalation at the nitrogen-adjacent position, while different substituents can lead to metalation at other positions on the aromatic ring . Another paper describes an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, which involves bromination using Br2 and Br2-H2O2, yielding a high purity product .
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines can be significantly influenced by the position of the trifluoromethyl group on the aromatic ring. Spectroscopic methods such as FTIR and FT-Raman, along with quantum chemical calculations, have been used to study the vibrational, structural, and thermodynamic characteristics of these compounds. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also affected by the substituent's position and its electron donor-acceptor capabilities .
Chemical Reactions Analysis
The reactivity of trifluoromethyl anilines can be tailored by the choice of substituents and protective groups. For instance, the presence of trimethylsilyl groups can direct the site of electrophilic attack during metalation, leading to different products after subsequent reactions such as carboxylation . The chemical reactions of these compounds are often designed to yield intermediates for further synthesis, as illustrated by the preparation of benzodiazepines from functionalized anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are closely related to their molecular structure. The presence of the trifluoromethyl group can impart unique characteristics to the compound, such as increased lipophilicity and potential for hydrogen bonding. The experimental and theoretical studies provide detailed insights into the vibrational frequencies, structural parameters, and thermodynamic properties of these molecules. Additionally, NMR spectroscopy can be used to determine the chemical shifts in both the hydrogen and carbon atoms of the molecule, which are indicative of its electronic environment .
Scientific Research Applications
Synthesis and Intermediate Applications
2,4-Dibromo-6-(trifluoromethyl)aniline, a chemical compound with significant applications in scientific research, particularly in the synthesis of various compounds. A key example of this is its use as an intermediate in the production of agrochemicals. For instance, the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, involves using brominating agents and methylene dichloride-water as a solvent. This process results in high yield and purity, demonstrating the compound's utility in synthesizing high-quality chemical products (Ding Zhi-yuan, 2011).
Spectroscopic and Quantum Chemical Studies
In the realm of spectroscopy and quantum chemistry, 2,4-Dibromo-6-(trifluoromethyl)aniline and its derivatives have been the subject of various studies. These investigations often focus on understanding the vibrational, structural, thermodynamic, and electronic properties of such compounds. For example, studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline provide insights into their vibrational frequencies and electronic properties, highlighting the influence of substituents on their molecular structure and properties (V. Arjunan, T. Rani, S. Mohan, 2011).
Nonlinear Optical (NLO) Behavior and Molecular Properties
Further research has delved into the nonlinear optical behavior and various molecular properties of related compounds. For instance, studies on 4-chloro-2-(trifluoromethyl) aniline using density functional theory (DFT) methods revealed its potential for microscopic nonlinear optical behavior, as indicated by computed values of dipole moment and first-order hyperpolarizability. This suggests its application in fields requiring materials with specific optical characteristics (M. Arivazhagan, V. Subhasini, A. Austine, 2012).
Trifluoromethylation and Building Block Applications
The compound and its variants have been utilized in processes like visible-light-promoted radical C-H trifluoromethylation, demonstrating their role as biologically active compounds and useful building blocks. Such applications are significant in the synthesis of various fluorine-containing molecules and heterocyclic compounds, further underlining their versatility in chemical synthesis (J. Xie, Xiang-Ai Yuan, Ablimit Abdukader, Chengjian Zhu, Jing Ma, 2014).
Safety and Hazards
properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKXMTWWFTYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353204 | |
| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71757-14-7 | |
| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71757-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



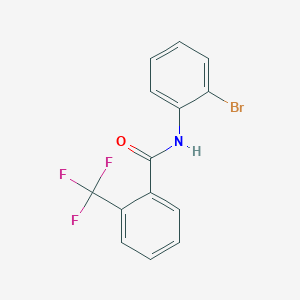

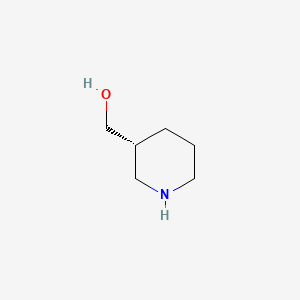
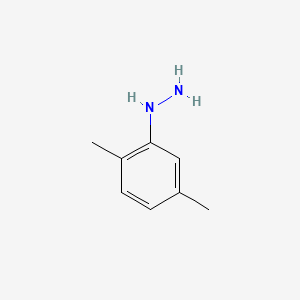


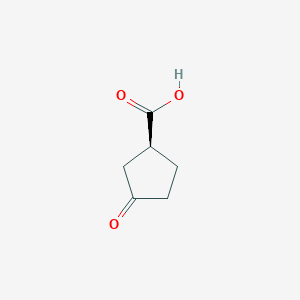
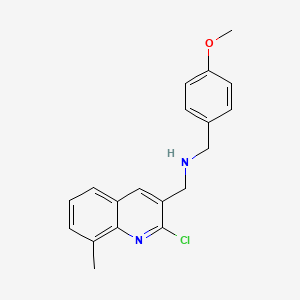
![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)
![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)